1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Overview
Description
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the oxidative condensation of ketones and amidines under basic conditions .
Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize scalable and efficient synthetic routes. These methods may involve the use of molecular oxygen for oxidation and subsequent cyclization reactions to produce the desired imidazole compounds in high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
1H-Imidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups at the 4 and 5 positions.
Uniqueness: 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is unique due to its N,N-dimethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-imidazol-1-yl-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQIHUBDZAOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397044 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23230-39-9 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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